Triphenylantimony dibromide

Catalog No.
S1502507
CAS No.
1538-59-6
M.F
C18H15Br2Sb
M. Wt
512.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylantimony dibromide

CAS Number

1538-59-6

Product Name

Triphenylantimony dibromide

IUPAC Name

dibromo(triphenyl)-λ5-stibane

Molecular Formula

C18H15Br2Sb

Molecular Weight

512.9 g/mol

InChI

InChI=1S/3C6H5.2BrH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2

InChI Key

QHXPZUYAVMUVJN-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br

The exact mass of the compound Triphenylantimony dibromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173041. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triphenylantimony dibromide is a stable, crystalline organoantimony(V) compound belonging to the triarylantimony dihalide class. In this pentacoordinate structure, the central antimony atom is bonded to three equatorial phenyl groups and two axial bromine atoms, resulting in a trigonal bipyramidal geometry. It serves as a versatile and essential precursor in organometallic synthesis for creating a range of other functionalized antimony(V) derivatives through the substitution of its bromide ligands. Its distinct reactivity and properties make it a specific choice for applications where analogous halides like triphenylantimony dichloride are not direct substitutes.

Research Fit

Oxidation Catalysis

Stoichiometric and catalytic oxidation of α-hydroxyketones to α-diketones via Sb(V)/Sb(III) redox cycle.

Binary Co-catalyst

Component in TPAB/TPP system for ethylene oxide polymerization with distinct two-step kinetics.

Precursor Chemistry

Versatile synthon for tunable Sb(V) catecholates, enabling geometry and electronic tuning studies.

Direct substitution of triphenylantimony dibromide with its dichloride or other dihalide analogs is often unviable in established protocols. The axial halide ligands are not passive components; they fundamentally govern the compound's reactivity, Lewis acidity, and solubility. The difference in the antimony-halogen bond strength and lability (Sb-Br vs. Sb-Cl) directly impacts reaction kinetics and equilibrium in precursor applications, where the bromide is a more effective leaving group. Furthermore, these structural differences lead to distinct interactions with Lewis bases and substrates, making the choice of the specific dihalide a critical parameter for catalytic performance and process reproducibility.

Substitution Risk

1

Trivalent Ph₃Sb acts as a nucleophile/reductant; its redox behavior may not support the electrophilic oxidation or catalytic cycles of Ph₃SbBr₂.

2

Ph₃Sb(OAc)₂ contains less labile carboxylate ligands; bromide exchange kinetics and subsequent ligand substitution pathways may differ significantly.

3

Common halogenating agents (NBS, Br₂) lack the Sb(V)/Sb(III) redox couple, preventing catalytic debromination-oxidation cycles that Ph₃SbBr₂ can establish.

Superior Precursor for Exchange Reactions via Enhanced Leaving Group Ability

Triphenylantimony dibromide is the specified precursor for the high-yield synthesis of various triphenylantimony(V) catecholate and trithiophosphate complexes. In these exchange reactions, the bromide ligands function as effective leaving groups in the presence of a base like triethylamine, leading to the formation of a stable triethylammonium bromide precipitate which drives the reaction to completion. This established methodology contrasts with protocols using the dichloride analog, where the stronger, less labile Sb-Cl bond can require harsher conditions or result in lower conversion rates, making the dibromide the more efficient process choice.

Evidence DimensionPrecursor suitability in exchange reactions
Target Compound DataEnables synthesis of (3-RS-4,6-DBCat)SbPh3 complexes with preparative yields of 71-83%.
Comparator Or BaselineTriphenylantimony Dichloride (Ph3SbCl2). The analogous reaction would generate triethylammonium chloride, requiring cleavage of the stronger Sb-Cl bond.
Quantified DifferenceThe selection of Ph3SbBr2 is central to a documented, high-yield synthetic method, indicating a significant process advantage over less reactive halides.
ConditionsExchange reaction with catechol-thioethers in toluene solution in the presence of triethylamine base at room temperature.

For synthesizing antimony(V) derivatives, this compound provides a more reactive and efficient pathway, potentially reducing reaction times and improving yields.

CO₂-Epoxide Coupling
Class-level
Sb(V) compounds more active than trivalent analogues
Qualitative activity ranking
Supports selection of pentavalent antimony for CO₂-epoxide catalysis; trivalent sources may exhibit lower activity.
Class-level trend; specific reaction conditions not fully reported.

Defined Lewis Acidity Profile Distinct from Dichloride Analog

The identity of the axial halide directly modulates the Lewis acidity of the antimony center. The dichloride analog, Ph3SbCl2, has a calculated fluoride-ion affinity (FIA) of 257.2 kJ/mol, providing a quantitative benchmark for its Lewis acidity. While a direct FIA value for the dibromide is not available in the same study, the lower electronegativity of bromine compared to chlorine results in a different electronic environment at the Sb(V) center. This is demonstrated by the unique reactivity of Ph3SbCl2 with SbCl5, which undergoes chloride ion transfer to form the ionic salt [Ph3SbCl]+[SbCl6]−, a reaction pathway dependent on the specific properties of the chloride ligand. This inherent difference makes the choice between dibromide and dichloride critical for applications in Lewis acid catalysis or systems involving pnictogen bonding.

Evidence DimensionLewis Acidity (Fluoride-Ion Affinity)
Target Compound DataPossesses a distinct Lewis acidity profile due to the Sb-Br bonds, leading to different catalytic and coordination behavior than the dichloride.
Comparator Or BaselineTriphenylantimony Dichloride (Ph3SbCl2) has a calculated FIA of 257.2 kJ/mol.
Quantified DifferenceThe choice of halide provides a method to tune the electronic properties and Lewis acidity of the antimony center for specific chemical interactions.
ConditionsComputational (DFT) calculation of fluoride-ion affinity in the gas phase.

This allows for the selection of the appropriate dihalide to match the specific electronic requirements of a catalytic reaction or coordination environment, avoiding failed reactions or undesired side products.

EO Polymerization
Reported
Mean EO consumption 45
At kinetic inflection point; binary TPAB/TPP system
Binary co-catalyst enables a distinct two-step kinetic profile for ethylene oxide polymerization studies.
Bulk polymerization; kinetic profile may depend on ratio and conditions.

Demonstrated Efficacy as a Specific Oxidizing Agent

Triphenylantimony dibromide has been specifically identified as an effective reagent for the oxidation of α-hydroxyketones, with a documented catalytic cycle. The selection of this particular reagent implies that its redox potential and reactivity profile are well-suited for this transformation. Substituting with other oxidizing agents or even other triarylantimony dihalides would require re-optimization and could fail to provide the same selectivity or efficiency. The use of Ph3SbBr2 in this named capacity underscores its role as a specialized tool rather than a generic bulk chemical.

Evidence DimensionReagent efficacy in a specific oxidation reaction
Target Compound DataEffective for the oxidation of α-hydroxyketones.
Comparator Or BaselineOther generic oxidizing agents or alternative triarylantimony dihalides (e.g., Ph3SbCl2).
Quantified DifferenceIts documented use in a specific catalytic cycle provides strong evidence of its non-interchangeability for this application.
ConditionsCatalytic oxidation of α-hydroxyketones.

For researchers performing specific, literature-based syntheses, procuring the exact named reagent is critical for reproducibility and avoiding time-consuming process redevelopment.

α-Hydroxyketone Oxidation
Reported
Stoichiometric oxidation; enables catalytic cycle with Br donor
Base required
Supports catalytic α-diketone synthesis via antimony redox cycle, differentiating from common stoichiometric oxidants.
Substrate scope and yields require independent validation.
Geometry Distortion (τ)
Class-level
τ = 0.014 – 0.56
Tetragonal pyramid → trigonal bipyramid
Quantifies tunable coordination geometry; supports structure-activity relationship studies.
X-ray structures; ligand-dependent distortion range.
Redox Potential Shift
Class-level
ΔE₁/₂ = −1.01 V
Cathodic shift vs. free quinone
Large potential shift reflects substantial electronic tuning by the Ph₃Sb(V) fragment; relevant for redox catalyst design.
Measured in CH₂Cl₂; complex-specific behavior.

Preferred Precursor for Synthesizing Functional Antimony(V) Derivatives

This compound is the right choice for synthetic routes requiring the substitution of halide ligands to form new Sb-O or Sb-S bonds. Its enhanced reactivity, due to the lability of the Sb-Br bond, makes it ideal for preparing complexes like catecholates and trithiophosphates under mild conditions with high yields, where the corresponding dichloride would be less efficient.

Component for Halide-Specific Lewis Acid Catalysis

Recommended for use in catalytic systems where the specific Lewis acidity and coordination behavior imparted by the bromide ligands are necessary for reaction success. The distinct electronic nature compared to the dichloride analog allows for fine-tuning of catalytic activity and selectivity.

Specialty Oxidant for Reproducible Synthesis

This is the indicated reagent for specific organic transformations, such as the oxidation of α-hydroxyketones, where it has been documented to perform effectively within a catalytic cycle. Procuring this exact compound ensures adherence to established literature protocols and maximizes the potential for reproducible results.

Application Fit Matrix

Application
Selection Property
Validation Focus
SAR Precursor Studies
Precursor for tunable coordination geometry and electronic tuning
X-ray structure analysis for τ parameter; electrochemical verification of redox shift
Ethylene Oxide Polymerization
Co-catalyst for binary system with distinct two-step kinetics
Kinetic profiling of EO consumption; molecular weight and polydispersity assessment
Catalytic α-Diketone Synthesis
Oxidant enabling catalytic Sb(V)/Sb(III) redox cycle
Catalytic turnover verification; substrate scope and yield optimization

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1538-59-6

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